rac-2,2,2-trifluoro-N-[(3R,4S)-4-phenylpyrrolidin-3-yl]acetamide, trans
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Overview
Description
rac-2,2,2-trifluoro-N-[(3R,4S)-4-phenylpyrrolidin-3-yl]acetamide, trans: is a synthetic compound characterized by the presence of a trifluoroacetamide group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-2,2,2-trifluoro-N-[(3R,4S)-4-phenylpyrrolidin-3-yl]acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with a suitable pyrrolidine derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and may require the presence of a base such as triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: rac-2,2,2-trifluoro-N-[(3R,4S)-4-phenylpyrrolidin-3-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
rac-2,2,2-trifluoro-N-[(3R,4S)-4-phenylpyrrolidin-3-yl]acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-2,2,2-trifluoro-N-[(3R,4S)-4-phenylpyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets. The trifluoroacetamide group can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The compound may also interact with cellular pathways, influencing various biological processes .
Comparison with Similar Compounds
rac-2,2,2-trifluoro-N-[(3R,4S)-4-phenylpyrrolidin-3-yl]acetamide can be compared with other similar compounds, such as:
- rac-2,2,2-trifluoro-N-[(3R,4S)-4-(4-fluorophenyl)piperidin-3-yl]acetamide
- rac-2,2,2-trifluoro-N-[(3R,4S)-4-(3-fluoro-4-methoxyphenyl)piperidin-3-yl]acetamide
These compounds share similar structural features but differ in the substituents on the pyrrolidine or piperidine ring. The unique trifluoroacetamide group in rac-2,2,2-trifluoro-N-[(3R,4S)-4-phenylpyrrolidin-3-yl]acetamide contributes to its distinct chemical and biological properties .
Properties
CAS No. |
1807920-01-9 |
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Molecular Formula |
C12H13F3N2O |
Molecular Weight |
258.2 |
Purity |
92 |
Origin of Product |
United States |
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